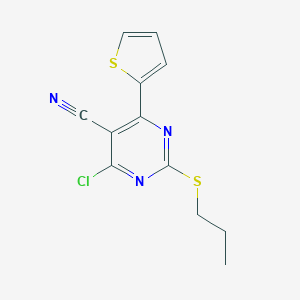
4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family. It has been extensively studied for its potential use in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation by inhibiting the activity of COX-2. Additionally, it has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile in lab experiments is its unique properties. It has been shown to have antitumor, anti-inflammatory, and antimicrobial properties, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in certain cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile. One area of research is the development of new derivatives of this compound with improved properties. Another area of research is the study of its potential use in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of 4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile involves the reaction of 2-amino-4-chloro-6-(2-thienyl)pyrimidine-5-carbonitrile with propyl mercaptan in the presence of a base. The reaction takes place at a temperature of 80-100°C for 6-8 hours. The resulting compound is then purified and characterized using various spectroscopic techniques.
Scientific Research Applications
4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile has been studied extensively for its potential use in scientific research. It has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C12H10ClN3S2 |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
4-chloro-2-propylsulfanyl-6-thiophen-2-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H10ClN3S2/c1-2-5-18-12-15-10(9-4-3-6-17-9)8(7-14)11(13)16-12/h3-4,6H,2,5H2,1H3 |
InChI Key |
ZHFMKUAUODJJRC-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CS2 |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)
![6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243154.png)
![6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243155.png)
![6-(4-methoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243156.png)
![Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243163.png)
![Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243165.png)
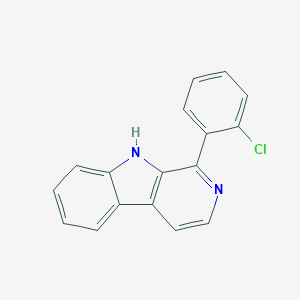
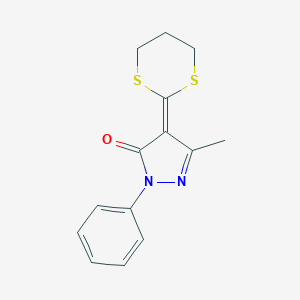
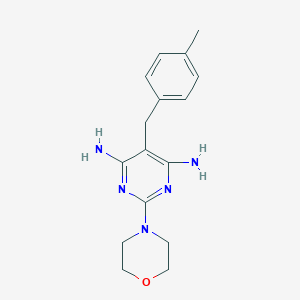
![5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine](/img/structure/B243183.png)
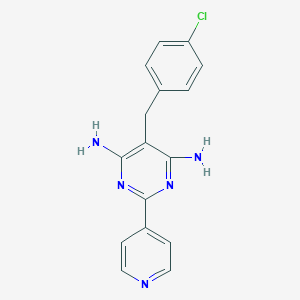
![2-(methylsulfanyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243187.png)
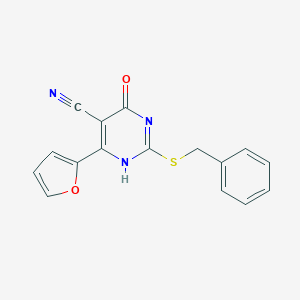
![5-[4-(Dimethylamino)benzyl]-2-(4-morpholinyl)-4,6-pyrimidinediamine](/img/structure/B243191.png)